N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 2, 3, 5, and 6. Key structural features include:
- Position 2: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
- Positions 3 and 5: Methyl groups, enhancing metabolic stability compared to aryl substituents.
- Position 7: An N-cyclopentylamine moiety, modulating solubility and target interactions.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H24N4/c1-13-8-10-16(11-9-13)19-15(3)20-21-14(2)12-18(24(20)23-19)22-17-6-4-5-7-17/h8-12,17,22H,4-7H2,1-3H3 |
InChI Key |
VCEJMPCLFYVIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization under controlled conditions .
Chemical Reactions Analysis
N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific kinases, such as CDK2. By binding to the active site of the kinase, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold is a common framework in medicinal chemistry. Below is a comparative analysis of substituent patterns and their implications:
Notes:
Key findings from analogues :
- Anti-Mycobacterial Activity : Compounds with 3-(4-fluorophenyl) and 5-aryl substituents (e.g., 33, 35) achieve MIC values < 0.5 µM, correlating with balanced logP (3.5–4.0) and low hERG inhibition .
- Kinase Inhibition : Derivatives with sulfonyl or morpholine groups (e.g., compound 15f ) show divergent activity, highlighting scaffold versatility for other targets.
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | 3-(4-Fluorophenyl) Analogues (e.g., 33) | N-(Pyridin-2-ylmethyl) Derivatives |
|---|---|---|---|
| logP | ~4.2* | 3.8–4.5 | 3.0–4.0 |
| Solubility (µg/mL) | <10 (predicted) | 5–20 | 10–50 |
| Microsomal Stability | Moderate (inferred) | High (mouse/human) | Variable |
| hERG IC50 | Not reported | >30 µM | 10–30 µM |
Inferences :
- The target compound’s higher logP may limit aqueous solubility but improve membrane permeability.
- N-cyclopentyl substitution could reduce hERG liability compared to pyridin-2-ylmethyl groups, which show moderate inhibition .
Biological Activity
N-cyclopentyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and therapeutic potential against various diseases.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 298.4 g/mol. The structure includes cyclopentyl and 4-methylphenyl groups that contribute to its lipophilicity and potential for selective binding to target proteins.
This compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Kinases are critical in regulating cellular functions such as growth, metabolism, and apoptosis. The compound has shown selectivity towards the Akt family of kinases, which are implicated in cancer progression and survival.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits an IC50 value in the nanomolar range against Akt1, indicating potent inhibitory activity. For instance, it has been reported to have an IC50 value of 61 nM against Akt1, which is comparable to other known inhibitors in this class .
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. In particular:
- Prostate Cancer : It has been shown to reduce phosphorylation levels of GSK3β in PC-3 cells.
- Breast Cancer : The compound also demonstrated effectiveness against MCF7 cells by inducing cell cycle arrest and exhibiting synergistic effects when combined with chemotherapeutic agents like doxorubicin .
Other Biological Activities
Beyond its anticancer effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory and neuroprotective properties. These activities are attributed to its ability to modulate signaling pathways that are critical in inflammatory responses and neuronal survival .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- Study on Selectivity : A study involving a 23-kinase panel showed preferential inhibition of the Akt family over other kinases, underscoring its selectivity .
- Combination Therapy : Research indicates that when used in combination with other chemotherapeutics, it enhances the overall efficacy against resistant cancer cell lines .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
